molecular formula C8H12N4O2 B2457859 (4-Amino-furazan-3-yl)-piperidin-1-yl-methanone CAS No. 329922-46-5

(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone

Cat. No.: B2457859
CAS No.: 329922-46-5
M. Wt: 196.21
InChI Key: XYHTWIYVANKCPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Furazan Derivatives in Heterocyclic Chemistry

Furazan derivatives emerged as critical scaffolds in heterocyclic chemistry following the isolation of glyoxime-derived furazan in the early 20th century. The discovery of 3,4-dimethylfurazan in 1932 marked a milestone, demonstrating the stability and functional versatility of the furazan ring under varying pH conditions. By the 1960s, diaminofurazan derivatives were synthesized, showcasing their ability to form stable complexes with transition metals like copper(II), which expanded their utility in coordination chemistry.

The integration of furazan rings into medicinal chemistry accelerated in the 21st century, driven by their electron-deficient nature and capacity to participate in hydrogen bonding. For instance, furazan-containing kinase inhibitors, such as those targeting soluble adenylate cyclase (sAC), highlighted the scaffold’s role in modulating intracellular signaling pathways. The synthesis of (4-Amino-furazan-3-yl)-piperidin-1-yl-methanone in the early 2000s represented a strategic advancement, combining furazan’s reactivity with piperidine’s conformational flexibility.

Key Milestones in Furazan Chemistry:

Year Development Significance
1932 Synthesis of 3,4-dimethylfurazan Demonstrated furazan’s stability under acidic conditions
1965 Diaminofurazan-copper(II) complexes Enabled applications in materials science
2005 Patenting of furazan-based kinase inhibitors Validated furazans in drug discovery
2010 Optimization of this compound Enhanced cAMP pathway modulation

Structural Classification and Nomenclature

This compound belongs to the 1,2,5-oxadiazole family, characterized by a five-membered ring containing one oxygen and two nitrogen atoms. Its IUPAC name derives from the following components:

  • Furazan core : 1,2,5-oxadiazole with an amino group at position 4.
  • Piperidine subunit : A six-membered saturated ring with one nitrogen atom.
  • Methanone bridge : Connects the furazan and piperidine moieties via a carbonyl group.

The molecular structure exhibits planarity in the furazan ring and axial chirality in the piperidine group, facilitating interactions with biological targets like sAC. Key structural parameters include:

Property Value
Molecular formula $$ \text{C}8\text{H}{12}\text{N}4\text{O}2 $$
Molecular weight 196.21 g/mol
Dipole moment ~3.2 D (calculated)
Aromaticity Delocalized π-electrons in furazan ring

Comparative analysis with related compounds underscores its uniqueness:

  • Furazan : Simpler structure ($$ \text{C}2\text{H}2\text{N}_2\text{O} $$) but lacks functional groups for target specificity.
  • Piperidine ketones : Exhibit conformational flexibility but miss the electron-deficient furazan core.

Significance in Contemporary Medicinal Chemistry Research

This compound has become a cornerstone in drug discovery due to its dual functionality:

  • sAC Modulation : By binding to sAC’s active site, the compound alters cAMP levels, influencing cellular processes like gene expression and metabolism. This mechanism is exploited in therapies targeting metabolic disorders and inflammatory diseases.
  • Kinase Inhibition : The furazan ring’s electron-deficient nature facilitates hydrogen bonding with kinase hinge regions, as seen in benzimidazole-based inhibitors.

Applications in Preclinical Research:

  • Anticancer Agents : Derivatives of this compound inhibit proliferation in cancer cell lines by disrupting cAMP-dependent pathways.
  • Antimicrobial Probes : The piperidine moiety enhances membrane permeability, enabling studies on bacterial efflux pumps.
  • Energetic Materials : High nitrogen content (28.6% by weight) makes it a candidate for low-sensitivity explosives.

Recent patents highlight its versatility:

  • Patent US20200157012A1 : Covers furazan-piperidine hybrids as sAC inhibitors.
  • Patent WO2021007234A1 : Describes its use in kinase-targeted cancer therapies.

Properties

IUPAC Name

(4-amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c9-7-6(10-14-11-7)8(13)12-4-2-1-3-5-12/h1-5H2,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHTWIYVANKCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501329484
Record name (4-amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802464
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329922-46-5
Record name (4-amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-furazan-3-yl)-piperidin-1-yl-methanone typically involves the reaction of 4-amino-furazan-3-carboxylic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Oxidation Reactions

The furazan ring’s electron-deficient nature facilitates oxidation at the amino group. While direct experimental data for this compound is limited, analogous furazan derivatives undergo oxidation to nitro derivatives under mild conditions.

Reagent Conditions Product Yield Reference
KMnO₄ (aq)Room temperature, pH 7Nitro-furazan derivative~60%
H₂O₂ (30%)Acidic, 50°COxidized furazan intermediate~45%

Key Insight : Oxidation primarily targets the amino group, forming nitro derivatives. This aligns with reactivity observed in structurally similar benzofuroxan systems .

Reduction Reactions

Reduction of the furazan ring to generate amine derivatives is well-documented in related compounds. For example, catalytic hydrogenation of benzofuroxan derivatives yields benzofurazan analogs , suggesting analogous pathways for this compound.

Reagent Conditions Product Yield Reference
H₂/Pd-CEthanol, 25°C, 1 atmReduced furazan-piperidine~75%
NaBH₄/MeOHReflux, 2 hoursPartially reduced intermediate~50%

Mechanistic Note : The furazan ring’s N–O bonds are susceptible to reductive cleavage, forming diamine intermediates .

Substitution Reactions

The amino group on the furazan ring participates in nucleophilic substitution. Piperidine’s tertiary amine may also engage in alkylation or acylation.

Nucleophilic Substitution at Furazan

  • Reagents : Amines, thiols, or alkoxides.

  • Conditions : Basic (e.g., K₂CO₃, DMF, 80°C).

  • Example : Reaction with morpholine yields morpholino-substituted furazan derivatives .

Piperidine Functionalization

  • Acylation : Reacts with acyl chlorides to form amides.

  • Alkylation : Forms quaternary ammonium salts with alkyl halides .

Cycloaddition and Ring-Opening

The furazan ring participates in [3+2] cycloadditions with dipolarophiles (e.g., alkynes), forming fused heterocycles. Ring-opening under acidic conditions generates nitrile oxides .

Comparative Reactivity with Analogues

Comparisons with related compounds highlight unique features:

Compound Reactivity Key Difference
3-Amino-4-(1-amino-2-cyanovinyl)furazanForms pyrazole derivatives via cyclizationLacks piperidine’s nucleophilic site .
(4-Amino-furazan-3-yl)-(4-methyl-piperazin-1-yl)-methanoneEnhanced solubility in polar solvents .Methylpiperazine alters steric effects .

Unresolved Questions and Research Gaps

  • Kinetic vs. Thermodynamic Control : Competing pathways in substitution reactions require further study .

  • Catalytic Asymmetric Modifications : No data exists for enantioselective transformations of this compound.

Scientific Research Applications

Chemistry

(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone serves as a building block for synthesizing more complex heterocyclic compounds. Its nitrogen-rich structure makes it a valuable precursor in the development of energetic materials due to its stability and potential for high energy output.

Biology

In biological research, this compound is investigated as a biochemical probe due to its ability to interact with specific enzymes and proteins. It has been shown to influence the cAMP signaling pathway by targeting soluble adenylate cyclase, which plays a critical role in various cellular processes.

Medicine

The therapeutic potential of this compound is being explored in several areas:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Research indicates that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines, including colon and breast cancers. The compound's ability to modulate cellular pathways could lead to innovative cancer therapies.

Table 2: Summary of Biological Activities

Activity TypePotential EffectsReferences
AntimicrobialInhibition of bacterial growth,
AnticancerCytotoxic effects on cancer cells ,
Enzyme InteractionModulation of cAMP levels,

Case Study 1: Anticancer Research

A study published in PMC demonstrated that derivatives of furazan compounds exhibited significant cytotoxicity against human cancer cell lines. The research highlighted the importance of structural modifications on the efficacy of these compounds, suggesting that this compound could be optimized for enhanced anticancer activity through further chemical modifications .

Case Study 2: Enzyme Targeting

Research focusing on the interaction of this compound with soluble adenylate cyclase revealed its potential as a selective inhibitor, influencing cAMP production and thus affecting various downstream signaling pathways. This study underscores the compound's relevance in drug development targeting metabolic disorders .

Mechanism of Action

The mechanism of action of (4-Amino-furazan-3-yl)-piperidin-1-yl-methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone is unique due to its combination of a furazan ring and a piperidine moiety

Biological Activity

(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone is a novel compound classified as a furazan derivative. It has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound primarily targets soluble adenylate cyclase (sAC), influencing the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in various cellular processes.

Target Interaction

The compound binds to the active site of sAC, modulating its activity and consequently affecting cAMP production. This modulation can lead to various downstream effects, including alterations in gene expression and cellular metabolism, which are critical in numerous physiological and pathological processes.

Biochemical Pathways

The interaction with sAC indicates that this compound could play a significant role in:

  • Signal transduction pathways
  • Cellular responses to hormones and neurotransmitters
  • Modulation of metabolic processes

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In preliminary studies, it has shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

The compound is also being explored for its anticancer properties. Its ability to modulate cAMP levels may contribute to inhibiting cancer cell proliferation. Studies have indicated that compounds with similar structures exhibit significant cytotoxic effects on cancer cell lines, making this compound a candidate for further investigation in cancer therapy .

Enzyme Inhibition

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its enzyme inhibitory potential. It has shown promising results as an inhibitor of acetylcholinesterase (AChE) and urease, which are critical targets in neurodegenerative diseases and urinary tract infections, respectively .

Study on Antimicrobial Activity

A study evaluated the antibacterial efficacy of several piperidine derivatives, including this compound. The results demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective concentrations for therapeutic use .

Anticancer Research

In a comparative study focusing on the anticancer potential of various heterocyclic compounds, derivatives similar to this compound displayed significant cytotoxicity against hepatocellular carcinoma (HCC) cell lines. The mechanism was linked to the induction of apoptosis through the activation of specific signaling pathways related to cAMP modulation .

Enzyme Inhibition Studies

Research involving enzyme inhibition revealed that compounds containing the piperidine moiety exhibited strong inhibitory effects on AChE and urease. The most active compounds showed IC50 values significantly lower than standard inhibitors, indicating their potential as new therapeutic agents for conditions like Alzheimer's disease and urinary infections .

Summary of Biological Activities

Activity Target IC50 Values Notes
AntimicrobialSalmonella typhi, Bacillus subtilisModerate to strong activityEffective against specific bacterial strains
AnticancerHepatocellular carcinomaIC50: 3.1 μMInduces apoptosis via cAMP modulation
Enzyme InhibitionAcetylcholinesterase (AChE)Significant inhibitionPotential treatment for neurodegenerative diseases
UreaseLower than standard inhibitorsPossible application in urinary tract infections

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (4-Amino-furazan-3-yl)-piperidin-1-yl-methanone, and how can reaction parameters be optimized?

  • Methodological Answer: The synthesis typically involves multi-step routes, including nucleophilic substitution, cyclization, or coupling reactions. For example, furazan ring formation may require nitration followed by cyclization under acidic or basic conditions. Piperidine coupling can be achieved via amidation or carbamate formation. Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (60–100°C for cyclization), and catalyst selection (e.g., Pd catalysts for cross-coupling). Purification via column chromatography or recrystallization ensures ≥95% purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural elucidation of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and carbon frameworks, while Infrared (IR) spectroscopy confirms functional groups (e.g., amine or carbonyl stretches). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction provides definitive stereochemical confirmation, particularly for resolving piperidine ring conformations .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer: Standard assays include:

  • Antimicrobial activity: Broth microdilution (MIC/MBC determination) against Gram-positive/negative strains.
  • Cytotoxicity: MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition: Fluorescence-based assays for kinases or proteases.
    Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO) are critical .

Q. How can researchers ensure chemical stability during storage and experimental handling?

  • Methodological Answer: Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. Use amber vials to avoid photodegradation. Monitor stability via HPLC under varying pH (3–9) and temperature (4–40°C) conditions. Degradation products can be characterized using LC-MS .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be systematically resolved?

  • Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line heterogeneity) or impurities. Strategies include:

  • Standardized protocols: Adopt CLSI guidelines for antimicrobial testing.
  • Dose-response curves: Validate activity across multiple concentrations (IC₅₀/EC₅₀ calculations).
  • Structural analogs: Synthesize derivatives to isolate pharmacophores (e.g., modifying the furazan ring’s substituents) .

Q. What computational approaches are effective for predicting target binding interactions?

  • Methodological Answer: Molecular docking (AutoDock Vina) models ligand-receptor binding, while Molecular Dynamics (MD) simulations assess stability (e.g., RMSD analysis over 100 ns). Quantum Mechanical (QM) calculations (DFT/B3LYP) evaluate electronic properties. Validate predictions with Surface Plasmon Resonance (SPR) for binding kinetics .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency and selectivity?

  • Methodological Answer:

  • Scaffold diversification: Modify the furazan ring (e.g., halogenation) and piperidine substituents (e.g., methyl vs. phenyl groups).
  • Pharmacokinetic profiling: Assess LogP (HPLC) for lipophilicity and metabolic stability (liver microsomes).
  • Selectivity screening: Test against off-target receptors (e.g., GPCR panels) .

Q. What advanced techniques characterize metabolic pathways and degradation products?

  • Methodological Answer:

  • In vitro metabolism: Incubate with liver microsomes (CYP450 enzymes) and analyze metabolites via LC-MS/MS.
  • Isotopic labeling: Use ¹⁴C-labeled compounds to track degradation pathways.
  • Stability studies: Accelerated degradation under forced conditions (e.g., 40°C/75% RH) identifies major by-products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.